molecular formula C19H20N2O3S B12206819 (6-Methyl(2-pyridyl))[(4-propoxynaphthyl)sulfonyl]amine

(6-Methyl(2-pyridyl))[(4-propoxynaphthyl)sulfonyl]amine

Cat. No.: B12206819
M. Wt: 356.4 g/mol
InChI Key: BRLNDVJJGAFCRU-UHFFFAOYSA-N
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Description

(6-Methyl(2-pyridyl))[(4-propoxynaphthyl)sulfonyl]amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridyl group, a naphthyl group, and a sulfonyl amine linkage. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl(2-pyridyl))[(4-propoxynaphthyl)sulfonyl]amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridyl Intermediate: The starting material, 2-methylpyridine, undergoes a series of reactions to introduce the desired functional groups.

    Naphthyl Group Introduction: The naphthyl group is introduced through a Friedel-Crafts alkylation reaction, where 4-propoxynaphthalene is reacted with the pyridyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl(2-pyridyl))[(4-propoxynaphthyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

(6-Methyl(2-pyridyl))[(4-propoxynaphthyl)sulfonyl]amine has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Methyl(2-pyridyl))[(4-propoxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use.

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)-4-propoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C19H20N2O3S/c1-3-13-24-17-11-12-18(16-9-5-4-8-15(16)17)25(22,23)21-19-10-6-7-14(2)20-19/h4-12H,3,13H2,1-2H3,(H,20,21)

InChI Key

BRLNDVJJGAFCRU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC(=N3)C

Origin of Product

United States

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